molecular formula C21H16BrN5S B11569491 6-Bromo-2-phenyl-4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline

6-Bromo-2-phenyl-4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline

Cat. No.: B11569491
M. Wt: 450.4 g/mol
InChI Key: BYKGUHZKJFMVCZ-UHFFFAOYSA-N
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Description

6-BROMO-2-PHENYL-4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE is a heterocyclic compound that combines several pharmacologically active moieties. This compound is part of the triazolothiadiazine family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research applications.

Preparation Methods

The synthesis of 6-BROMO-2-PHENYL-4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE typically involves multiple steps, starting with the preparation of the quinoline core. The triazolothiadiazole moiety is then introduced through a series of reactions involving triazole and thiadiazine intermediates . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines .

Scientific Research Applications

6-BROMO-2-PHENYL-4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C21H16BrN5S

Molecular Weight

450.4 g/mol

IUPAC Name

6-(6-bromo-2-phenylquinolin-4-yl)-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H16BrN5S/c1-2-6-19-24-25-21-27(19)26-20(28-21)16-12-18(13-7-4-3-5-8-13)23-17-10-9-14(22)11-15(16)17/h3-5,7-12H,2,6H2,1H3

InChI Key

BYKGUHZKJFMVCZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1N=C(S2)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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